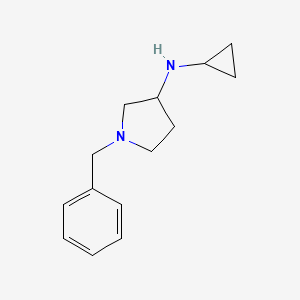

(1-Benzyl-pyrrolidin-3-yl)-cyclopropyl-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

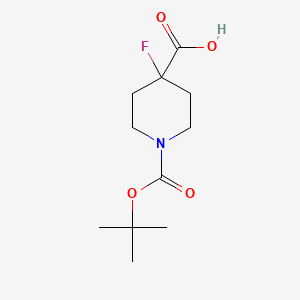

Molecular Structure Analysis

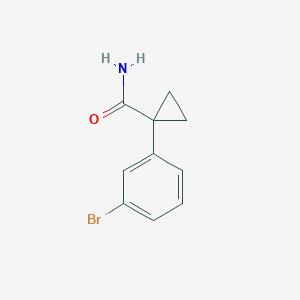

The molecular structure of “(1-Benzyl-pyrrolidin-3-yl)-cyclopropyl-amine” is represented by the formula C14H20N2. For more detailed structural analysis, you may need to refer to a dedicated chemical database or literature.Applications De Recherche Scientifique

Heterocyclic Chemistry and Medicinal Applications

The pyrrolidine ring, which is a key structural component of (1-Benzyl-pyrrolidin-3-yl)-cyclopropyl-amine, plays a significant role in medicinal chemistry. It is widely utilized in drug discovery due to its presence in numerous bioactive molecules with a variety of therapeutic applications. The saturated nature of the pyrrolidine ring, characterized by sp3 hybridization, contributes to the stereochemistry of molecules and enhances three-dimensional coverage. This structural aspect is crucial for exploring pharmacophore spaces and improving drug efficacy. Studies have focused on the synthesis and biological activities of pyrrolidine derivatives, demonstrating their potential in treating human diseases through selective target modulation (Li Petri et al., 2021).

Catalysis in Organic Synthesis

This compound and similar compounds have found applications in catalysis, particularly in C-N bond-forming cross-coupling reactions. These reactions are fundamental in constructing complex organic molecules, including pharmaceuticals and agrochemicals. Recent advancements have been made in developing recyclable copper catalyst systems that utilize amines, including pyrrolidine derivatives, for efficient and environmentally friendly synthesis. These catalysts are significant for their potential in commercial applications, offering a sustainable approach to chemical synthesis (Kantam et al., 2013).

Environmental Remediation

Research into the environmental applications of amine-functionalized compounds, including those structurally related to this compound, has shown promising results in pollution control. Specifically, amine-functionalized sorbents have been investigated for their effectiveness in removing persistent organic pollutants from water. The interaction mechanisms involve electrostatic attractions, hydrophobic interactions, and the morphology of the sorbents, highlighting the potential for designing advanced materials for environmental remediation efforts (Ateia et al., 2019).

Safety and Hazards

Propriétés

IUPAC Name |

1-benzyl-N-cyclopropylpyrrolidin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2/c1-2-4-12(5-3-1)10-16-9-8-14(11-16)15-13-6-7-13/h1-5,13-15H,6-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTTXVNRPINIIHA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2CCN(C2)CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl [(2Z)-2-amino-2-(hydroxyimino)ethyl]carbamate](/img/structure/B1287154.png)

![5-Bromo-2-[(cyclopropylcarbonyl)amino]benzoic acid](/img/structure/B1287166.png)

![1-(Benzo[b]thiophen-4-yl)piperazine](/img/structure/B1287173.png)